molecular formula C8H15N3 B1296972 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine CAS No. 479408-51-0

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B1296972
CAS No.: 479408-51-0
M. Wt: 153.22 g/mol
InChI Key: NRWPBTLQVZIEGO-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine is a chemical compound with the molecular formula C8H15N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process may include additional steps for purification and isolation of the desired compound. The scalability of these methods makes them suitable for producing significant quantities of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and inflammatory conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine is unique due to its specific structural features, such as the isopropyl group attached to the imidazole ring. This structural modification can influence its chemical reactivity and biological activity, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

2-(1-propan-2-ylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWPBTLQVZIEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342911
Record name 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479408-51-0
Record name 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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